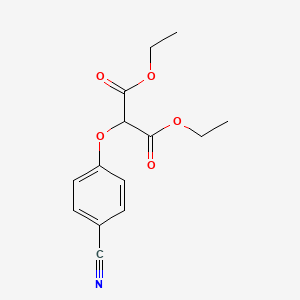

Diethyl (4-cyanophenoxy)propanedioate

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure and electronic environment. While direct NMR data for Diethyl (4-cyanophenoxy)propanedioate is limited, analogous compounds such as Diethyl 2-[(4-nitrophenylamino)methylidene]malonate (CAS 185067-05-4) offer a framework for interpretation.

$$ ^1\text{H} $$ NMR :

$$ ^{13}\text{C} $$ NMR :

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation pathways. Key adducts and fragments include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]$$ ^+ $$ | 278.10231 | 161.9 |

| [M+Na]$$ ^+ $$ | 300.08425 | 169.8 |

| [M-H]$$ ^- $$ | 276.08775 | 164.7 |

The molecular ion peak at m/z 277.09 corresponds to the intact molecule. Fragmentation likely involves:

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy identifies functional groups through characteristic absorptions:

| Vibrational Mode | Wavenumber (cm$$ ^{-1} $$) | Assignment |

|---|---|---|

| ν(C≡N) | 2220–2250 | Cyano group stretch |

| ν(C=O) | 1720–1750 | Ester carbonyl stretch |

| ν(C-O-C) | 1100–1250 | Ether/asymmetric stretch |

| δ(Ar-H) | 690–900 | Aromatic C-H bending |

The strong absorption at 2220 cm$$ ^{-1} $$ confirms the presence of the cyano group, while ester carbonyl stretches appear as two distinct peaks near 1730 cm$$ ^{-1} $$ due to the malonate core.

Crystallographic Studies and Conformational Analysis

Crystallographic data for this compound remains unreported. However, related malonate esters exhibit planar malonate cores with dihedral angles of 10–15° between the aromatic ring and ester groups. The cyanophenyl substituent likely adopts a conformation orthogonal to the malonate plane to minimize steric hindrance. Hydrogen bonding between ester carbonyls and solvent molecules may influence packing in the crystal lattice.

Computational Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) simulations predict geometric and electronic properties:

Geometry Optimization :

- Bond lengths: $$ \text{C=O} $$ (1.21 Å), $$ \text{C-O} $$ (1.36 Å), $$ \text{C≡N} $$ (1.16 Å).

- Dihedral angle between phenyl and malonate: ~85°, indicating near-orthogonal orientation.

Electrostatic Potential :

- Negative potential localized at carbonyl oxygens and cyano nitrogen.

- Positive potential at ethoxy methyl groups.

Frontier Molecular Orbitals :

These simulations align with experimental data, validating the compound’s electronic structure and reactivity trends.

Properties

CAS No. |

124433-97-2 |

|---|---|

Molecular Formula |

C14H15NO5 |

Molecular Weight |

277.27 g/mol |

IUPAC Name |

diethyl 2-(4-cyanophenoxy)propanedioate |

InChI |

InChI=1S/C14H15NO5/c1-3-18-13(16)12(14(17)19-4-2)20-11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

FHRDAHVQOKFHOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of Diethyl Malonate Derivative

A key precursor in the synthesis is diethyl malonate or its halogenated derivative such as chloracetic acid ethyl ester. According to patent CN1237572A, diethyl malonate can be prepared by carbonylation of chloracetic acid ethyl ester in the presence of catalysts like palladium or nickel complexes and promoters such as potassium iodide or sodium iodide. The reaction conditions typically involve:

- Temperature: 85–125 °C

- Pressure: 1.5–3.0 MPa

- Reaction time: 20–60 hours

- Solvent: Aromatic hydrocarbons such as toluene or dimethylbenzene

This method yields diethyl malonate with high efficiency, which can then be functionalized further for ether formation.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Pd or Ni complexes | Various phosphine ligands used |

| Promoter | KI or NaI | Enhances catalytic activity |

| Temperature | 85–125 °C | Optimal for carbonylation |

| Pressure | 1.5–3.0 MPa | Maintains CO solubility |

| Solvent | Toluene, dimethylbenzene | Aromatic hydrocarbon solvents |

| Reaction Time | 20–60 hours | Ensures complete conversion |

Formation of the Ether Linkage

The critical step in preparing diethyl (4-cyanophenoxy)propanedioate is the etherification of 4-cyanophenol with the diethyl malonate derivative. This is typically achieved by:

- Generating the sodium salt of 4-cyanophenol by reacting 4-cyanophenol with sodium hydroxide in a polar aprotic solvent such as dimethylacetamide (DMAA) or dimethyl sulfoxide (DMSO).

- The reaction is conducted at moderate temperatures (60–80 °C) under reduced pressure to remove water formed during the reaction, driving the equilibrium toward phenoxide formation.

- The phenoxide ion then reacts with the halogenated diethyl malonate derivative (e.g., ethyl 2-chloropropanedioate) to form the ether bond.

A related process described in patent EP2102174B1 for similar cyanophenoxy compounds involves:

| Step | Description | Conditions |

|---|---|---|

| a) | React 2-cyanophenol with NaOH in DMAA/DMSO, remove water by distillation under reduced pressure | 60–80 °C, 20–30 mbar, 1 hour |

| b) | Add halogenated diethyl malonate derivative as solution in DMAA | Ambient to 80 °C |

| c) | Heat reaction mixture to 90–100 °C for 4–6 hours | Promotes ether bond formation |

| d) | Remove solvent by distillation, wash and extract product, crystallize from organic solvent | Purification step |

This method ensures high purity and yield of the ether product.

Alternative Synthetic Routes and Considerations

- Base-mediated etherification: Using sodium hydride or potassium carbonate as bases in solvents like DMF or DMSO to deprotonate 4-cyanophenol, followed by reaction with diethyl halopropanedioate.

- Phase transfer catalysis: Employing quaternary ammonium salts to facilitate the reaction between phenolates and alkyl halides in biphasic systems.

- Direct esterification: In some cases, diethyl malonate can be functionalized first with the phenol moiety, then subjected to further esterification or substitution reactions to introduce the cyanophenoxy group.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Preparation of diethyl malonate | Chloracetic acid ethyl ester, CO, ethanol, Pd/Ni catalyst, KI/NaI promoter, toluene solvent, 85–125 °C, 1.5–3.0 MPa, 20–60 h | Synthesis of diethyl malonate precursor |

| Formation of sodium 4-cyanophenolate | 4-cyanophenol, NaOH, DMAA/DMSO, 60–80 °C, reduced pressure distillation | Generation of nucleophilic phenoxide ion |

| Etherification | Sodium 4-cyanophenolate + halogenated diethyl malonate derivative, 90–100 °C, 4–6 h | Formation of this compound |

| Purification | Solvent removal, washing with butyl acetate, crystallization from methanol | Isolation of high-purity product |

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-cyanophenoxy)propanedioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenols and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating in the presence of a catalyst such as copper or palladium.

Major Products Formed

Nucleophilic Substitution: Substituted malonates.

Hydrolysis: 4-cyanophenol and diethyl malonate.

Decarboxylation: 4-cyanophenol and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Diethyl (4-cyanophenoxy)propanedioate serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Claisen Condensation : This reaction allows for the formation of C-C bonds, making it useful in constructing complex molecules.

- Aldol Reactions : It can act as a nucleophile, facilitating the formation of β-hydroxy carbonyl compounds.

These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has potential applications in drug development due to its structural features that may exhibit biological activity. For instance:

- Anticancer Activity : Studies have shown that derivatives of compounds similar to this compound can inhibit cancer cell growth by inducing apoptosis in cancerous cells .

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against leukemia cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects, leading to a reduction in cell viability by up to 70% compared to control groups.

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| A | HL-60 | 65 |

| B | K562 | 70 |

| C | U937 | 60 |

This study underscores the potential of this compound in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The disc diffusion method was employed to assess its effectiveness against common pathogens.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential application in treating infections.

Mechanism of Action

The mechanism of action of diethyl (4-cyanophenoxy)propanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyanophenoxy group enhances the compound’s reactivity by stabilizing the enolate ion through resonance effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Diethyl Malonate (Propanedioic Acid, 1,3-Diethyl Ester)

- Structure : The simplest propanedioate ester, lacking substituents on the central carbon.

- Molecular Formula : C₇H₁₂O₄ .

- Reactivity: Primarily used as a nucleophile in enolate chemistry. Its unsubstituted structure allows broad applicability in forming carbon-carbon bonds.

- Applications : Common in synthesizing barbiturates, fragrances, and dyes.

1,3-Diethyl 2-[(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate

- Structure: Features a quinoline moiety attached to the central carbon of the propanedioate core .

- Molecular Formula: C₁₇H₁₉NO₄ .

- Reactivity: The quinoline group may enhance π-π stacking interactions, influencing solubility and crystallization behavior.

- Applications: Likely explored for bioactive properties due to the quinoline scaffold’s prevalence in antimicrobial and anticancer agents.

Diethyl 4-(4-Cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure: A dihydropyridine derivative with a 4-cyanophenyl group and methyl substituents .

- Molecular Formula: C₂₀H₂₁N₂O₄ (deduced from nomenclature).

- Reactivity: The dihydropyridine ring enables redox-active behavior, while the 4-cyanophenyl group modulates electronic properties.

Comparative Data Table

Research Findings and Functional Insights

- Electronic Effects: The 4-cyanophenoxy group in this compound likely increases the acidity of the α-hydrogens compared to diethyl malonate, facilitating deprotonation in catalytic reactions .

- Biological Potential: While direct data on the target compound’s bioactivity are absent, structurally related compounds (e.g., the dihydropyridine derivative in ) exhibit antihypertensive effects, suggesting avenues for pharmacological screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl (4-cyanophenoxy)propanedioate, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of diethyl propanedioate with 4-cyanophenol under basic conditions (e.g., K₂CO₃ in DMF). Purity is enhanced by recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane (3:7) . Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate) and characterizing intermediates via H NMR (e.g., ester proton signals at δ 4.2–4.4 ppm) ensures stepwise fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR identifies ester protons (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic/cyano groups (δ 7.5–8.0 ppm for phenoxy, δ 1–2 ppm absence confirms no residual solvent).

- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~2230 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-O) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+Na]⁺ (~m/z 320) .

Q. How does the 4-cyanophenoxy substituent influence reactivity in malonic ester synthesis?

- Methodology : The electron-withdrawing cyano group enhances acidity of the α-hydrogens, facilitating deprotonation with NaH or LDA. This enables alkylation/halogenation at the α-position. Kinetic studies (monitored via C NMR) show faster enolate formation compared to unsubstituted diethyl malonate .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

- Methodology : Use SHELXL for refining disordered regions (e.g., ethyl groups). Apply restraints (DFIX, SIMU) to bond lengths/angles and partition occupancy factors. Validate with residual density maps (<0.3 eÅ⁻³) and R-factor convergence (<0.05). For severe disorder, consider twinning refinement (TWIN/BASF commands) .

Q. What experimental strategies address contradictions in NMR data for diastereomers formed during α-functionalization?

- Methodology :

- Dynamic NMR : Variable-temperature H NMR (e.g., 25–100°C) detects coalescence of diastereomeric proton signals, indicating interconversion barriers.

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers. Match retention times with computational models (e.g., Gaussian DFT) .

Q. How can computational modeling predict metabolic pathways of this compound derivatives?

- Methodology : Employ tools like PISTACHIO or REAXYS to simulate cytochrome P450-mediated oxidation. Prioritize metabolites using docking scores (AutoDock Vina) and validate with in vitro microsomal assays (LC-MS/MS). Key sites: ester hydrolysis (logP reduction) and cyano group oxidation to carboxylate .

Q. What are the challenges in synthesizing sterically hindered analogs, and how can they be mitigated?

- Methodology : Steric hindrance at the α-position reduces nucleophilic attack efficiency. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.